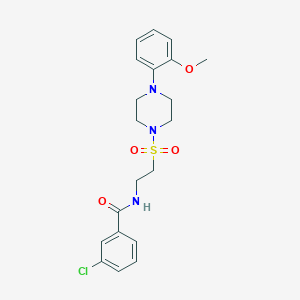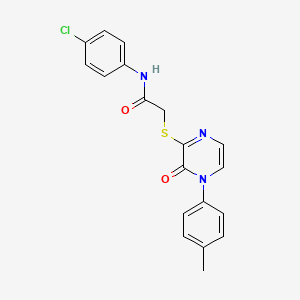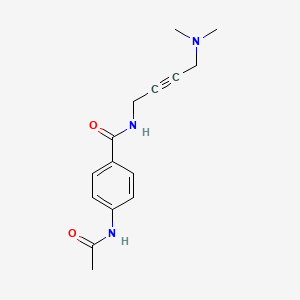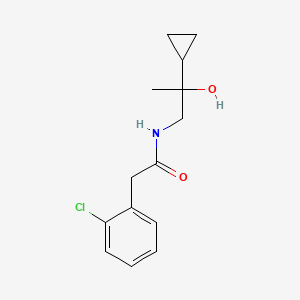![molecular formula C19H20N2O6S2 B2801942 N-([2,2'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 2034251-59-5](/img/structure/B2801942.png)
N-([2,2'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-([2,2’-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide” is a complex organic molecule. It contains a bifuran moiety, a thiazinan ring, and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The bifuran moiety would consist of two furan rings fused together. The thiazinan ring would likely be six-membered, containing a sulfur and a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As mentioned earlier, similar compounds can be synthesized from arylamines, elemental sulfur, and CO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthetic Chemistry and Pharmacological Potential
The compound shares structural similarities with sultone derivatives, specifically those involving 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, which are notable for their synthetic versatility and pharmacological potential. These compounds, due to their unique sultone core, have been a subject of study for their potential in creating new molecular systems with promising pharmacological properties. Their synthesis primarily involves the cyclization of salicylic acid derivatives, with known transformations exploring the reactivity of various moieties within the heterocyclic system. Despite the structural similarity to coumarins, these sultone derivatives have been sparsely explored, indicating a significant area for future research in experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).
Antimicrobial and Anticancer Properties
Derivatives of benzothiazoles and related structures have demonstrated a range of biological activities, including antimicrobial and anticancer effects. The incorporation of furanyl or thienyl substituents into nucleobases and nucleosides, for example, has been shown to significantly impact their medicinal chemistry profile, highlighting the importance of structural modification in drug design. These modifications can optimize antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, suggesting a potential research avenue for the compound or its analogs (Ostrowski, 2022).
Organic Optoelectronics
The structural motif found in the compound is also reminiscent of materials used in organic optoelectronics. Benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, for instance, have been reviewed for their synthetic pathways, computational studies, and application in organic optoelectronic devices. This suggests a potential for exploring the optoelectronic properties of N-([2,2'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide derivatives, leveraging their unique electronic structure for applications in light-emitting diodes, photovoltaic cells, or as active components in sensory devices (Tam & Wu, 2015).
Advanced Oxidation Processes
In the realm of environmental science, compounds structurally related to the one have been evaluated for their degradation via advanced oxidation processes (AOPs), underscoring the relevance of chemical structure in determining the efficiency and pathway of environmental remediation processes. Such studies contribute to understanding the fate of complex organic molecules in the environment and their potential transformation products, some of which may have reduced environmental impact or enhanced biodegradability (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c22-28(23)13-2-1-11-21(28)15-5-8-17(9-6-15)29(24,25)20-14-16-7-10-19(27-16)18-4-3-12-26-18/h3-10,12,20H,1-2,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAAFZBGUXSGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Cyclopropyl-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2801860.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2801863.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2801864.png)




![1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol](/img/structure/B2801873.png)
![1-[4-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride](/img/structure/B2801874.png)


![1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2801879.png)
